REACTION_CXSMILES
|
[Se](=O)=O.[OH:4]O.[CH2:6]([S:9][C:10]1[N:15]=[CH:14][C:13]([Cl:16])=[CH:12][N:11]=1)[C:7]#[CH:8].[Na+].[Cl-]>O.CO>[CH2:6]([S:9]([C:10]1[N:15]=[CH:14][C:13]([Cl:16])=[CH:12][N:11]=1)=[O:4])[C:7]#[CH:8] |f:3.4|
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)SC1=NC=C(C=N1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with chloroform (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (MgSO4) chloroform solution
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from chloroform
|
Name
|
|
Type
|
|
Smiles
|
C(C#C)S(=O)C1=NC=C(C=N1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |